2-Chloro-8-methylquinoline
Overview
Description
2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .
Synthesis Analysis
This compound-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of this compound-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at 0-8°C .Scientific Research Applications
Antimicrobial Properties :
- Citrullus colocynthis fruits and their Analogues: A study focused on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 8-methylquinoline derivatives. These compounds showed potent activities against five foodborne bacteria, highlighting their potential as natural preservatives or pharmaceutical agents (Kim, Lee, Yang, & Lee, 2014).
Spectroscopy and Computational Studies :
- Biologically Important Hydroxyhaloquinolines: Research on methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and 5,7-dichloro-2-methylquinolin-8-ol provides insights into the spectroscopy and computational studies of these compounds. This research is crucial for understanding the properties and potential applications of these compounds (Małecki et al., 2010).
Structural and Spectroscopic Investigation :
- 2-Chloro-3-methylquinoline: A comprehensive structural and spectroscopic evaluation of 2-Chloro-3-methylquinoline, closely related to 2-Chloro-8-methylquinoline, was conducted. This study included experimental and theoretical analyses, contributing to our understanding of such quinoline derivatives' physical and chemical properties (Kose, Atac, & Bardak, 2018).
Photolysis in Aqueous Systems :
- Quinolinecarboxylic Herbicides: Research on the photodegradation of quinolinecarboxylic herbicides, including derivatives of methylquinoline, highlights their behavior under various irradiation conditions. This is relevant for understanding the environmental impact and degradation pathways of these compounds (Pinna & Pusino, 2012).
Antidepressant and Antifungal Evaluation :
- Amine Derivatives: The synthesis and evaluation of this compound amine derivatives were explored for their potential antidepressant and antifungal activities. This study contributes to the development of new pharmaceutical compounds with potential therapeutic applications (Kumar et al., 2011).
Aromatic Chlorination and Iodination :
- 8-Methylquinoline: Research on the chlorination and iodination of 8-methylquinoline, closely related to this compound, provides insights into the chemical modification and properties of such compounds. This is significant for understanding their reactivity and potential applications in various fields (Tochilkin et al., 1983).
- **:
- Novel Isomer Quinoline Derivatives: The synthesis and characterization of novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one and 4-chloro-8-methylquinoline-2(1H)-one, were explored. This study delves into the structural, pharmacological, and antimicrobial aspects of these compounds, contributing to the development of new therapeutics and antimicrobial agents (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Corrosion Inhibition :
- Mild Steel in Hydrochloric Acid: Research on the use of 8-hydroxyquinoline derivatives, including those related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid demonstrates their potential in reducing metal corrosion. This application is crucial for industrial processes and materials preservation (Rbaa et al., 2019).
Thermodynamic Properties :
- Thermodynamics of Methylquinolines: The study on the thermodynamic properties of 2-methylquinoline and 8-methylquinoline, closely related to this compound, provides essential information about their physical properties under various conditions. This research is important for their use in different scientific applications (Chirico & Steele, 2005).
Chemosensor for Cadmium :
- 5-Chloro-8-methoxyquinoline Appended Diaza-18-crown-6: This compound, related to this compound, selectively binds to Cd2+ over other metal ions, indicating its potential as a chemosensor for cadmium. Such applications are significant for environmental monitoring and safety (Prodi et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615753 | |
Record name | 2-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-85-8 | |
Record name | 2-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?
A1: The this compound core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.
Q2: How is this compound-3-carbaldehyde synthesized and what are its key applications?
A2: this compound-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].
Q3: What are the potential antioxidant properties of this compound derivatives?
A3: Research suggests that introducing specific substituents onto the this compound core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).
Q4: Have any this compound derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?
A4: Yes, several this compound derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.
Q5: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.
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